

# Application of Tyk2-IN-16 in Lupus Research Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: Tyk2-IN-16

Cat. No.: B12377084

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## Introduction

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies and inflammation in multiple organs. Key signaling pathways, particularly those involving type I interferons (IFNs) and interleukins (IL)-12 and IL-23, are implicated in its pathogenesis. Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a crucial mediator of these cytokine signaling pathways.<sup>[1][2]</sup> Genetic studies have identified certain variants of the TYK2 gene that offer protection against SLE, highlighting its potential as a therapeutic target.<sup>[3][4]</sup>

**Tyk2-IN-16** is a potent and selective allosteric inhibitor of Tyk2, targeting its pseudokinase (JH2) domain with a reported IC<sub>50</sub> of less than 10 nM.<sup>[1][5]</sup> This selective inhibition of Tyk2 is anticipated to modulate the downstream signaling of pathogenic cytokines involved in lupus, such as type I IFNs, IL-12, and IL-23, thereby representing a valuable tool for investigating the therapeutic potential of Tyk2 inhibition in preclinical lupus models.<sup>[6][7]</sup> These application notes provide a summary of the rationale for using **Tyk2-IN-16** in lupus research, along with generalized protocols for its application in common mouse models of the disease.

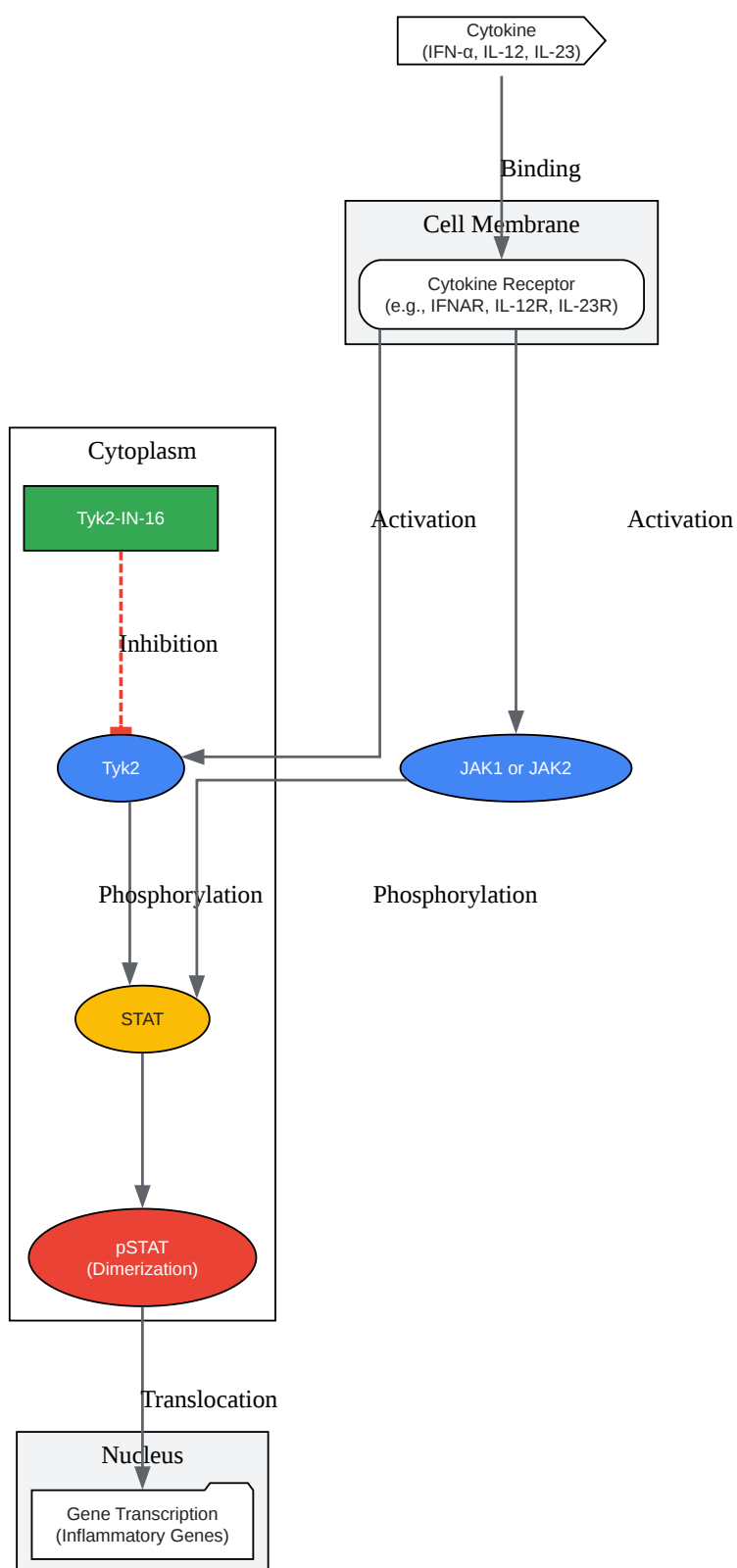
## Mechanism of Action

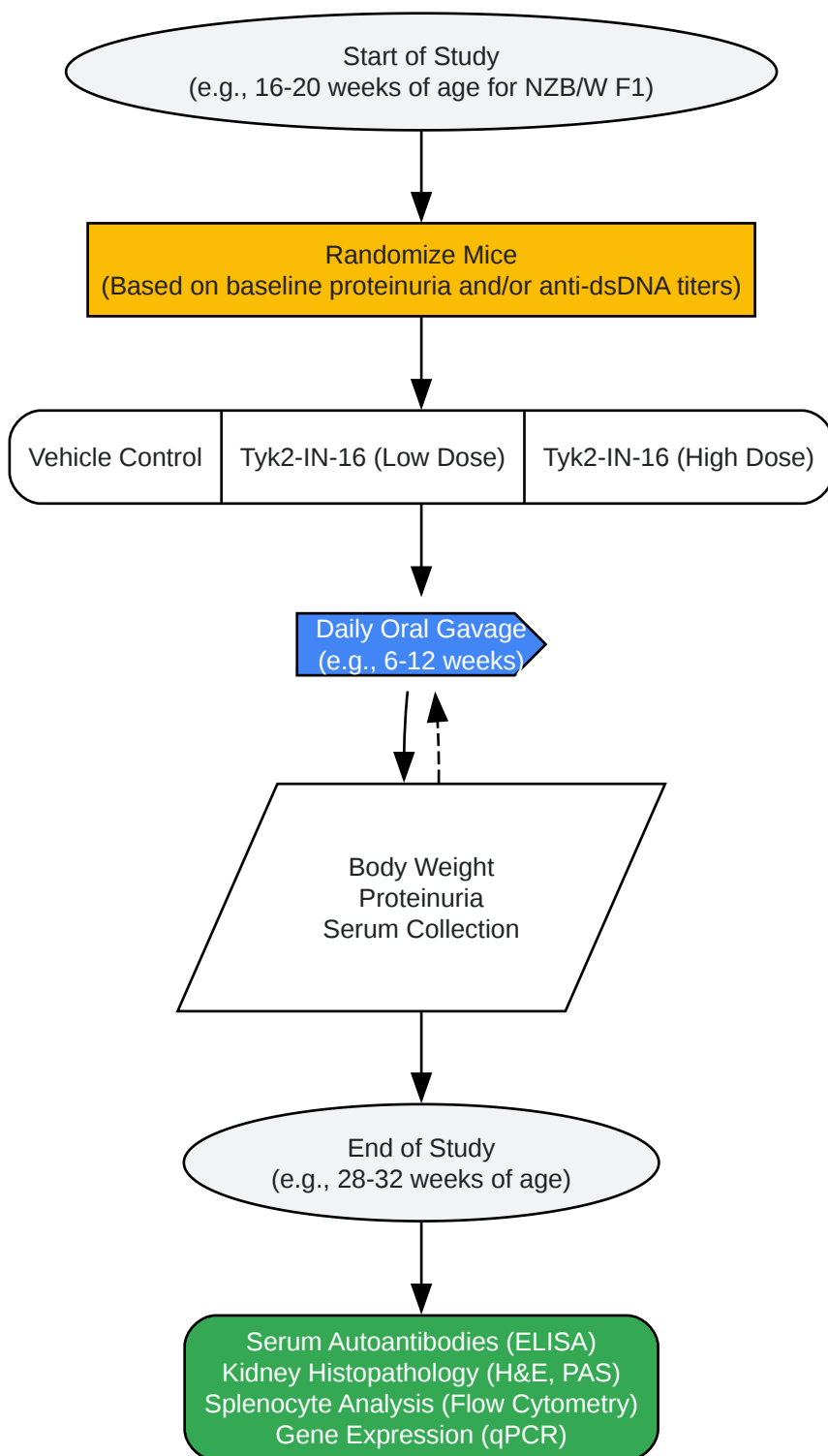
Tyk2 forms heterodimers with other JAK family members (JAK1 or JAK2) to transduce signals for various cytokines.<sup>[2]</sup> In the context of lupus, Tyk2 is essential for the signaling of:

- Type I Interferons (IFN- $\alpha/\beta$ ): These cytokines are central to the pathogenesis of lupus, promoting the activation of B cells, autoantibody production, and the differentiation of plasma cells. Tyk2, paired with JAK1, mediates IFN- $\alpha/\beta$  receptor signaling.[2][4]
- IL-23: This cytokine is critical for the expansion and survival of pathogenic Th17 cells, which contribute to inflammation and tissue damage in autoimmune diseases. IL-23 signals through a receptor associated with Tyk2 and JAK2.[2]
- IL-12: IL-12 promotes the differentiation of Th1 cells and the production of IFN- $\gamma$ , another key pro-inflammatory cytokine in lupus. The IL-12 receptor also utilizes the Tyk2/JAK2 signaling pair.[2][4]

**Tyk2-IN-16**, by binding to the regulatory JH2 domain of Tyk2, locks the kinase in an inactive state.[7][8] This allosteric inhibition prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking the pro-inflammatory effects of these key cytokines.[9]

## Tyk2 Signaling Pathway





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